molecular formula C22H15BrN4O3S B12016929 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12016929
M. Wt: 495.3 g/mol
InChI Key: LYDMOKGGSJPOIQ-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a benzodioxole ring, a bromophenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reactions: The benzodioxole and triazole intermediates are coupled using a suitable linker, often involving a thiol group to form the sulfanyl linkage.

    Bromination and Pyridinyl Addition: The final steps involve the bromination of the phenyl ring and the addition of the pyridinyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like sodium azide, thiols, or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-fluorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness

The uniqueness of 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone lies in its specific combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of the bromine atom, for example, can significantly influence its reactivity and interactions with biological targets compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C22H15BrN4O3S

Molecular Weight

495.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H15BrN4O3S/c23-16-4-6-17(7-5-16)27-21(15-2-1-9-24-11-15)25-26-22(27)31-12-18(28)14-3-8-19-20(10-14)30-13-29-19/h1-11H,12-13H2

InChI Key

LYDMOKGGSJPOIQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5

Origin of Product

United States

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